Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related polymers involves anionic polymerization techniques and chemical modifications to introduce specific functional groups. For instance, heterobifunctional poly(ethylene oxide) polymers with α-methoxy-ω-amino and α-hydroxy-ω-amino ends were obtained through modifications of α-hydroxy-ω-allyl poly(ethylene oxide), synthesized via anionic polymerization with allyl alcoholate as an initiator. The molecular weights were controlled by the monomer/initiator ratio (Cammas, Nagasaki, & Kataoka, 1995).

Molecular Structure Analysis

The molecular structure of polymers like poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated, is crucial for their chemical reactivity and physical properties. Detailed structural analysis through spectroscopic methods, such as NMR and GPC, is essential for confirming the completion of synthesis reactions and the purity of the resulting polymers, as demonstrated in the synthesis of heterobifunctional poly(ethylene oxide) (Cammas, Nagasaki, & Kataoka, 1995).

Chemical Reactions and Properties

Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated, undergoes various chemical reactions based on its functional groups. The introduction of functional groups like α-methoxy and ω-amino through chemical modifications enables further chemical transformations and applications. These functional groups significantly influence the polymer's reactivity and its ability to form copolymers or conjugates with other molecules (Cammas, Nagasaki, & Kataoka, 1995).

Physical Properties Analysis

The physical properties of poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated, such as molecular weight and polydispersity, are determined by the synthesis method and the molecular structure of the polymer. These properties are crucial for the polymer's application in various fields, including its solubility, thermal stability, and mechanical properties. Controlled polymerization techniques allow for the synthesis of polymers with specific physical properties, tailored for their intended applications (Cammas, Nagasaki, & Kataoka, 1995).

Chemical Properties Analysis

The chemical properties of poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated, such as reactivity towards different chemical agents and stability under various conditions, are influenced by its molecular structure. The presence of functional groups like α-methoxy and ω-amino endows the polymer with specific reactivities, enabling its use in a wide range of chemical reactions and applications. These properties are pivotal in determining the polymer's suitability for specific applications, including its use as a precursor for further chemical modifications or as a component in complex formulations (Cammas, Nagasaki, & Kataoka, 1995).

科学的研究の応用

Terpolymerization and Polymer Blends

Poly(oxy-1,2-ethanediyl), commonly known as a component of certain polymers, finds its application in the field of polymer science, particularly in the synthesis of terpolymers and polymer blends. Terpolymerization involving styrene, as seen in the synthesis of poly(styrene-acrylonitrile-linalool), demonstrates the utility of styrenated compounds in creating polymers with specific properties such as enhanced reactivity ratios and molecular weight determination through techniques like gel permeation chromatography (Srivastava et al., 2002). Additionally, the blending of polymers containing poly(3-hydroxyalkanoate)s, including those with styrene components, highlights the approach to modify mechanical properties, biodegradability, and cost-effectiveness of biodegradable materials. This review focuses on the thermal and crystallization behavior, mechanical properties, morphology, and biodegradability of PHA-containing blends, indicating the potential of styrenated compounds in producing less expensive, biodegradable materials with desirable mechanical properties (Verhoogt et al., 1994).

Conductive Polymers and Electrical Applications

In the realm of organic electronics, styrenated polymers like PEDOT:PSS have been extensively researched for their role as conductive polymers. These materials, known for their high conductivity, transparency, and thermal stability, are pivotal in the development of organic electronic devices, including light-emitting diodes, solar cells, and field-effect transistors. Various physical and chemical approaches to enhance the electrical conductivity of PEDOT:PSS have been summarized, focusing on the mechanism of conductivity enhancement and the application of PEDOT:PSS films in organic devices (Shi et al., 2015). Further advancements in improving the thermoelectric performance of PEDOT:PSS through different treatment methods illustrate the ongoing efforts to harness the full potential of styrenated conductive polymers in organic thermoelectric materials, aiming for higher performance and real-world application viability (Zhu et al., 2017).

Environmental and Recycling Perspectives

From an environmental perspective, the study of styrene's metabolic fate and toxicological impact highlights the importance of understanding the behavior of styrenated compounds in various biological systems. This knowledge is crucial for assessing the risk associated with human exposure to styrene, especially in industries where its use is prevalent. Research on styrene's metabolism in laboratory animals and humans sheds light on the major pathways of activation and detoxication, offering insights into the potential health implications of styrene exposure (Sumner & Fennell, 1994). Additionally, the chemical recycling of polymers such as poly(ethylene terephthalate) (PET), which may involve styrenated compounds, addresses the solid-waste problem by proposing methods to recover pure monomers for repolymerization, thus contributing to the conservation of petrochemical products and energy (Karayannidis & Achilias, 2007).

Safety and Hazards

作用機序

Target of Action

Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated, also known as BPEM, is a polymer compound It’s known that this compound is used as a non-ionic surfactant , suggesting that its targets could be a variety of substances that need to be emulsified or dispersed.

Mode of Action

As a surfactant, it likely reduces surface tension between two substances, such as oil and water, allowing them to mix more easily . This property is often utilized in various industrial applications to improve the texture and thickness of products .

Result of Action

As a surfactant, it is known to provide excellent emulsifying and dispersing properties, improving the texture and thickness of products . These effects would be largely physical, rather than biochemical.

Action Environment

The action, efficacy, and stability of BPEM can be influenced by various environmental factors. For instance, it has good solvent resistance, stable chemical properties, and high-temperature stability . It is soluble in most organic solvents, such as alcohols, ethers, and ketones . Safety precautions should be taken to avoid skin contact, inhalation of vapors, and accidental ingestion .

生化学分析

Biochemical Properties

Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a surfactant, reducing surface tension and facilitating the interaction between hydrophobic and hydrophilic molecules. It is known to interact with enzymes such as lipases and proteases, altering their catalytic efficiency and stability. These interactions are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses. Additionally, it can alter the activity of key signaling molecules such as kinases and phosphatases, thereby impacting cellular processes like proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites. This binding is often reversible and involves non-covalent interactions. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, toxic or adverse effects such as inflammation and oxidative stress have been reported .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism and detoxification processes. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments. It can also bind to plasma proteins, influencing its distribution and accumulation in tissues. The localization of this compound within cells can affect its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to certain organelles such as the endoplasmic reticulum or mitochondria through targeting signals or post-translational modifications. This subcellular localization is crucial for its role in modulating cellular processes and interactions with other biomolecules .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated involves the polymerization of ethylene oxide in the presence of phenol and styrene. The resulting polymer is then esterified with a hydroxyl-terminated styrene to form the final product.", "Starting Materials": ["Ethylene oxide", "Phenol", "Styrene", "Hydroxyl-terminated styrene"], "Reaction": [ "Polymerization of ethylene oxide in the presence of phenol and styrene to form a poly(ethylene oxide-co-phenol-co-styrene) copolymer", "Esterification of the copolymer with hydroxyl-terminated styrene using a catalyst such as p-toluenesulfonic acid to form Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated" ] } | |

CAS番号 |

104376-75-2 |

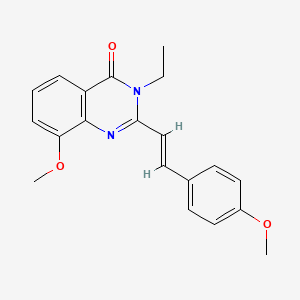

分子式 |

C22H18O.(C2H4O)n |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。